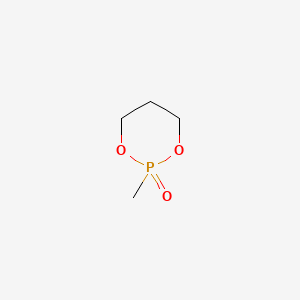
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound known for its diverse physiological activities and significant applications in various fields. This compound is part of the 1,3,2-dioxaphosphorinane family, which is notable for its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide can be synthesized through the Arbuzov reaction, where 2-methoxy-4-methyl-1,3,2-dioxaphosphorinane reacts with trityl chloride . Another method involves reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The compound can react with trityl chloride in the Arbuzov reaction to form different isomers.
Major Products
The major products formed from these reactions include various isomers and derivatives of the original compound, which can be characterized by techniques such as X-ray crystallography and NMR spectroscopy .
Aplicaciones Científicas De Investigación
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by mimicking transition states in amide/ester hydrolysis, thereby interfering with the enzyme’s activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
2-Oxo-2-methyl-1,3,2-dioxaphosphepane: A seven-membered analog with distinct conformational properties.
Uniqueness
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide stands out due to its specific structural configuration, which imparts unique reactivity and stability. Its ability to form various isomers and derivatives further enhances its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
13407-03-9 |
|---|---|
Fórmula molecular |
C4H9O3P |
Peso molecular |
136.09 g/mol |
Nombre IUPAC |
2-methyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C4H9O3P/c1-8(5)6-3-2-4-7-8/h2-4H2,1H3 |
Clave InChI |
SKEMFEUSYWGOKR-UHFFFAOYSA-N |
SMILES canónico |
CP1(=O)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


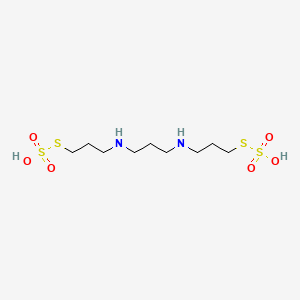
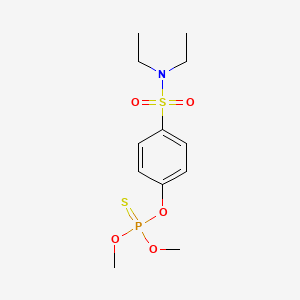

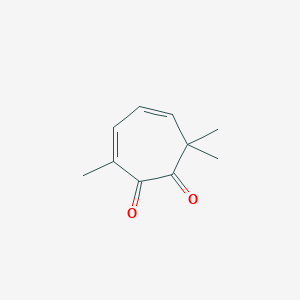
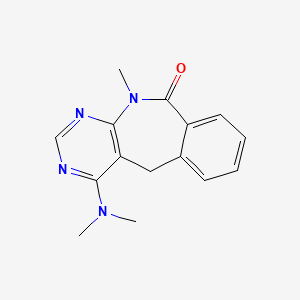
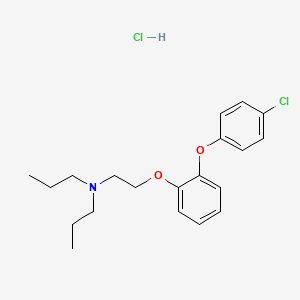
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
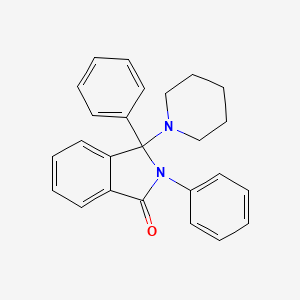

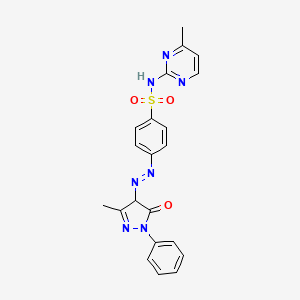
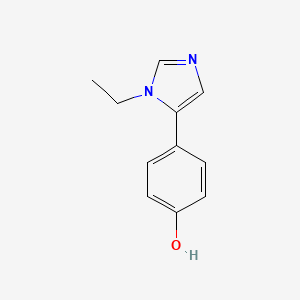

![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

